(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid
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Overview
Description
(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid is an organoboron compound with the molecular formula C12H8BClF2O. This compound is characterized by the presence of a borinic acid group attached to a 4-chlorophenyl and a 3,5-difluorophenyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3,5-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 3,5-difluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base in an aqueous or organic solvent. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid group to borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various boronic acid and borane derivatives, which can be further utilized in organic synthesis and other chemical applications .
Scientific Research Applications
(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3,5-difluorophenyl)borinic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The borinic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3,5-difluorophenyl)boronic acid
- 3,4-Difluorophenylboronic acid
- 3,5-Difluorophenylboronic acid
Uniqueness
(4-Chlorophenyl)(3,5-difluorophenyl)borinic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
CAS No. |
872495-78-8 |
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Molecular Formula |
C12H8BClF2O |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,17H |
InChI Key |
CVHJJYLLXFUDPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
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